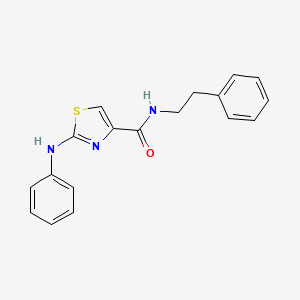![molecular formula C20H25N3OS2 B6575491 2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 1105233-70-2](/img/structure/B6575491.png)
2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C20H25N3OS2 and its molecular weight is 387.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.14390478 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a benzylsulfanyl group and a piperazinyl group have been found to exhibit cytotoxic activity against various cancer cell lines .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to apoptosis or programmed cell death . This is often achieved through the inhibition of key enzymes or proteins within the cell, disrupting normal cellular functions and leading to cell death .
Biochemical Pathways
Similar compounds have been shown to inhibit tubulin polymerization , a critical process for cell division. By inhibiting this process, these compounds can prevent the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors .
Result of Action
The result of the compound’s action is likely to be cell death or apoptosis, particularly in cancer cells . This is due to the compound’s potential ability to inhibit key cellular processes such as tubulin polymerization .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS2/c24-20(15-25-13-16-4-2-1-3-5-16)23-10-8-22(9-11-23)12-19-21-18(14-26-19)17-6-7-17/h1-5,14,17H,6-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFUXBZNWACHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6575413.png)
![1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575421.png)
![N-[(cyclohexylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575427.png)
![2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6575454.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575459.png)
![5-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B6575460.png)

![N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B6575479.png)
![N-[4-(difluoromethoxy)phenyl]-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine](/img/structure/B6575485.png)
![2-(2,4-dichlorophenoxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6575498.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6575504.png)
![2,5-dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575512.png)
![ethyl 4-(2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B6575519.png)
![N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6575521.png)
